

An In-depth Technical Guide to the Physicochemical Properties of Lentztrehalose C

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Compound of Interest

Compound Name: *Lentztrehalose C*

Cat. No.: *B10855774*

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Abstract

Lentztrehalose C is a naturally occurring trehalose analog isolated from the actinomycete *Lentzea* sp. ML457-mF8. As a member of the lentztrehalose family, it exhibits significant biological stability, particularly resistance to enzymatic degradation by trehalase, which is prevalent in mammals and microbes. This stability enhances its bioavailability compared to trehalose, making it a promising candidate for various therapeutic applications. Notably, **Lentztrehalose C** has been identified as an inducer of autophagy, a cellular process critical for clearing damaged organelles and protein aggregates, through a mammalian target of rapamycin (mTOR)-independent pathway. This technical guide provides a comprehensive overview of the known physicochemical properties of **Lentztrehalose C**, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways.

Physicochemical Properties

Lentztrehalose C is a cyclized analog of Lentztrehalose A.^[1] Its core structure consists of two glucose units linked by an α,α -1,1-glycosidic bond, characteristic of trehalose, with a modified side chain.

General Properties

A summary of the general physicochemical properties of **Lentztrehalose C** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₃₀ O ₁₂	[2]
Molecular Weight	426.415 g/mol	[2]
Appearance	Powder	[2]
Purity	>75% (qNMR)	[2]
Solubility	Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Water (H ₂ O). Insoluble in Hexane.	[2]
Optical Rotation	+160°	[2]
Sweetness	Reported to be the sweetest among the lentztrehaloses (A, B, and C) and comparable to trehalose.	[2]

Note: A specific melting point for **Lentztrehalose C** has not been reported in the reviewed literature.

Spectroscopic Data

The structural elucidation of **Lentztrehalose C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

The ¹H and ¹³C NMR spectral data for **Lentztrehalose C**, recorded in methanol-d₄, are summarized in Table 2.[2]

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
Trehalose Moiety		
1'	95.1	5.14 (d, 3.7)
2'	73.1	3.53 (dd, 10.0, 3.7)
3'	76.1	3.92 (t, 9.8)
4'	79.0	3.17 (t, 9.5)
5'	74.0	3.48 (ddd, 10.0, 5.2, 2.4)
6'a	62.6	3.73 (dd, 12.0, 2.4)
6'b	3.64 (dd, 12.0, 5.2)	
1''	95.1	5.10 (d, 3.8)
2''	73.2	3.51 (dd, 10.0, 3.8)
3''	74.7	3.84 (t, 9.4)
4''	71.9	3.29 (t, 9.8)
5''	74.4	3.46 (ddd, 10.0, 5.5, 2.4)
6''a	62.7	3.79 (dd, 12.0, 2.4)
6''b	3.67 (dd, 12.0, 5.5)	
Side Chain		
1a	72.4	3.86 (dd, 11.2, 2.4)
1b	3.63 (dd, 11.2, 8.0)	
2	79.1	3.79 (ddd, 8.0, 2.4, 2.4)
3	78.7	
4	23.4	1.16 (s)
5	25.0	1.37 (s)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was utilized to determine the molecular formula of **Lentztrehalose C** as $C_{17}H_{30}O_{12}$.^[2]

Infrared spectra were recorded on a FT/IR-4100 Fourier transform infrared spectrometer.^[2] While the specific absorption bands for **Lentztrehalose C** are not detailed in the primary literature, the IR spectrum would be expected to show characteristic absorptions for O-H (broad), C-H, and C-O stretching vibrations, consistent with its polyhydroxylated disaccharide structure.

Biological Activity

Enzymatic Stability

Lentztrehalose C is minimally hydrolyzed by porcine kidney trehalase, indicating its stability in mammalian systems.^[2] This resistance to enzymatic degradation contributes to its enhanced bioavailability compared to trehalose.^[3]

Antioxidative Activity

Lentztrehalose C exhibits faint antioxidative activity. In an Oxygen Radical Absorbance Capacity (ORAC) assay, it showed an ORAC value of $8.1 \mu\text{mol TE g}^{-1}$.^[2]

Autophagy Induction

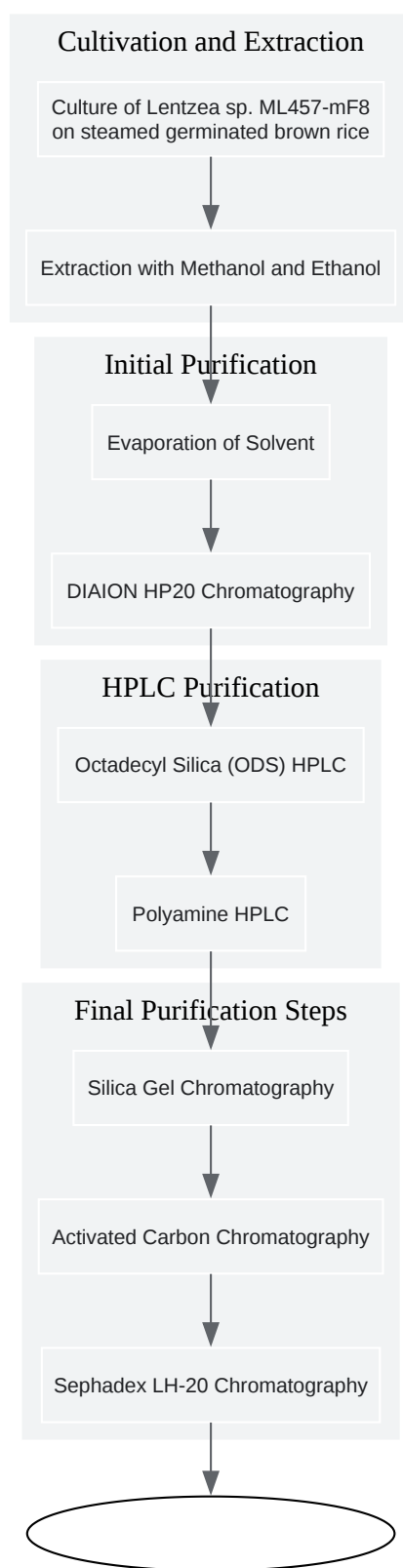
Lentztrehalose C induces autophagy in human cancer cells at a level comparable to trehalose.^[1] This induction occurs through an mTOR-independent signaling pathway.^[4]

Experimental Protocols

Isolation and Purification of Lentztrehalose C

The following protocol is based on the methodology described for the isolation of lentztrehaloses from *Lentzea* sp. ML457-mF8.^[2]

Workflow for Isolation and Purification of **Lentztrehalose C**



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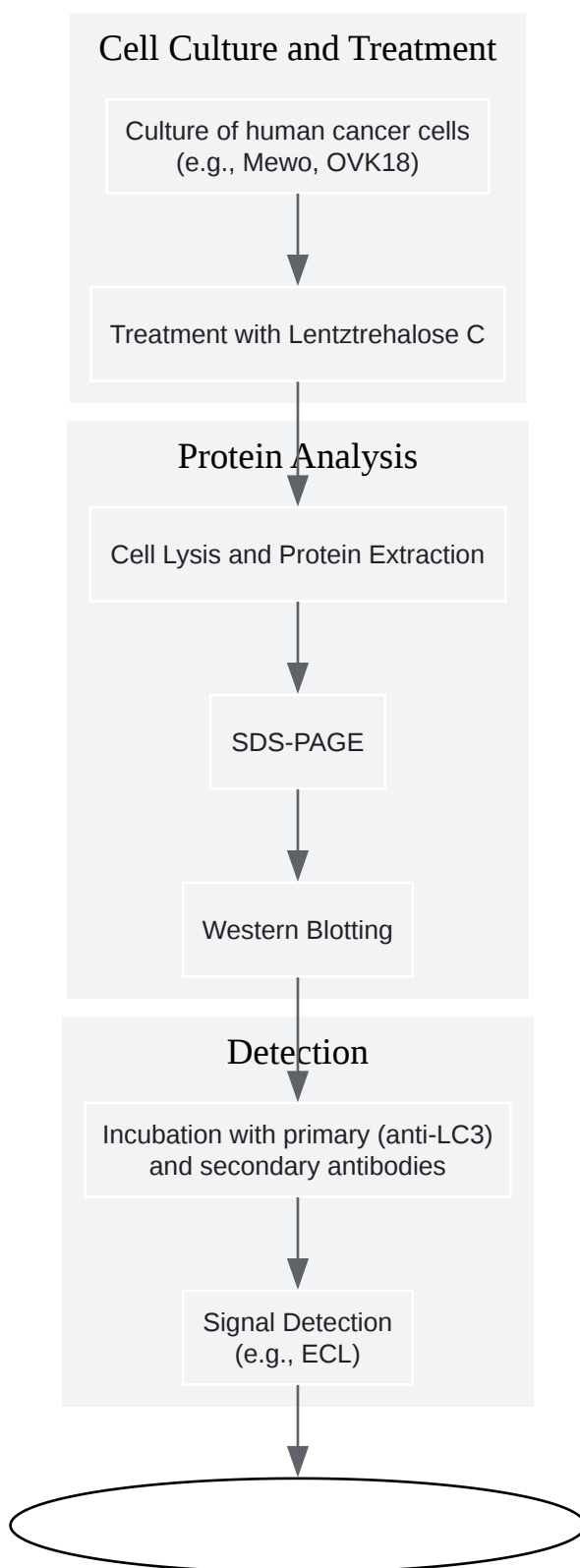
Caption: Workflow for the isolation and purification of **Lentztrehalose C**.

- **Cultivation:** The producing strain, *Lentzea* sp. ML457-mF8, is cultured on a medium of steamed germinated brown rice.
- **Extraction:** The entire culture is extracted sequentially with methanol and then ethanol.
- **Solvent Removal:** The solvent from the extract is removed by evaporation.
- **Initial Chromatography:** The dried extract is subjected to chromatography using a DIAION HP20 column.
- **HPLC Purification:** The fractions containing lentztrehaloses are further purified by High-Performance Liquid Chromatography (HPLC) using an octadecyl silica (ODS) column followed by a polyamine column.
- **Final Purification:** The final purification steps involve chromatography on silica gel, activated carbon, and Sephadex LH-20 columns to yield pure (>95%) **Lentztrehalose C**.

Autophagy Induction Assay

The induction of autophagy by **Lentztrehalose C** can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.[\[2\]](#)

Workflow for Autophagy Induction Assay



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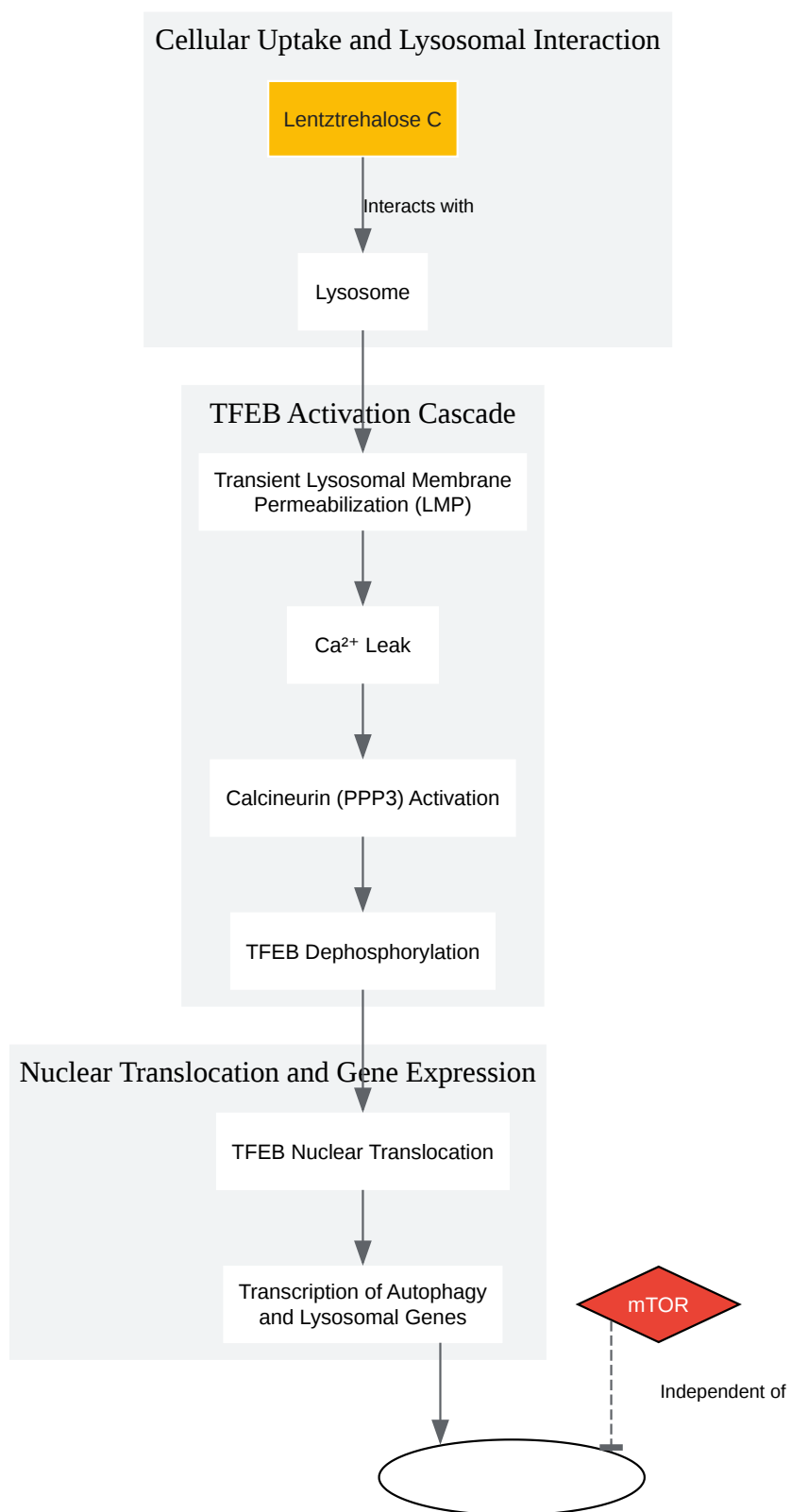
Caption: Workflow for assessing autophagy induction by **Lentztrehalose C**.

- Cell Culture: Human cancer cell lines (e.g., Mewo melanoma, OVK18 ovarian cancer) are cultured under standard conditions.
- Treatment: Cells are treated with varying concentrations of **Lentztrehalose C** for a specified duration.
- Cell Lysis: After treatment, cells are lysed to extract total protein.
- SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for Western blotting.
- Antibody Detection: The membrane is incubated with a primary antibody specific for LC3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
- Signal Detection: The signal is detected using an appropriate substrate (e.g., enhanced chemiluminescence, ECL). An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.

Signaling Pathway

Lentztrehalose C induces autophagy through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.^[4] The proposed mechanism involves lysosomal-mediated activation of Transcription Factor EB (TFEB).^{[1][5]}

mTOR-Independent Autophagy Induction by **Lentztrehalose C**



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Caption: Proposed mTOR-independent autophagy pathway induced by **Lentztrehalose C**.

This pathway is initiated by the interaction of **Lentztrehalose C** with lysosomes, leading to a transient permeabilization of the lysosomal membrane.[1][5] This results in a leakage of calcium ions (Ca^{2+}) into the cytosol, which in turn activates the calcium-dependent phosphatase calcineurin (PPP3). Activated calcineurin dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in the autophagy process and lysosomal function, ultimately leading to the induction of autophagy.[1][5] This mechanism operates independently of the mTOR signaling pathway, which is a significant advantage as it may circumvent resistance mechanisms associated with mTOR-dependent autophagy induction.[4]

Conclusion

Lentztrehalose C is a promising trehalose analog with unique physicochemical properties and biological activities. Its stability against enzymatic degradation and its ability to induce mTOR-independent autophagy make it a valuable molecule for further investigation in the fields of drug discovery and development, particularly for neurodegenerative diseases, cancers, and other conditions where autophagy plays a protective role. This technical guide provides a foundational understanding of **Lentztrehalose C** for researchers and scientists, summarizing its key characteristics and providing detailed experimental frameworks for its study. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete physicochemical profile, including its melting point and detailed solid-state characteristics.

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